Monocillin III -

Monocillin III

Catalog Number: EVT-1592942
CAS Number:
Molecular Formula: C18H20O6
Molecular Weight: 332.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monocillin III is a natural product found in Neophaeosphaeria quadriseptata and Floropilus chiversii with data available.
Overview

Monocillin III is a natural compound belonging to the class of resorcinol macrolides, which are derived from fungal sources. It is recognized for its significant biological activities, particularly its antifungal properties. Monocillin III was first isolated from the fungus Hypomyces tricothecoides and is structurally related to other monocillins, which exhibit various pharmacological effects.

Source

Monocillin III has been primarily sourced from fungi, particularly from the genus Hypomyces. This genus is known for producing a variety of bioactive compounds, including several analogs of monocillin. The discovery of monocillin III highlights the potential of fungal metabolites in drug discovery and development.

Classification

Monocillin III is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit protein synthesis in bacteria. Monocillin III specifically falls under the category of resorcinolic acid lactones, which are distinguished by their unique aromatic ring structures fused to macrolide cores.

Synthesis Analysis

Methods

The synthesis of monocillin III can be approached through both natural extraction and synthetic methodologies. The natural extraction involves cultivating the producing fungi and isolating the compound through various chromatographic techniques.

Technical Details

Recent advancements have allowed researchers to employ heterologous expression systems in yeast, such as Saccharomyces cerevisiae, to reconstitute the biosynthetic pathway of monocillin III. This method involves expressing specific polyketide synthase genes responsible for its production, allowing for a more controlled synthesis environment.

Molecular Structure Analysis

Structure

Monocillin III possesses a complex molecular structure that includes a macrolide core with resorcinol components. The specific arrangement of functional groups contributes to its biological activity.

Data

The molecular formula for monocillin III is C19H20O6, and its molecular weight is approximately 344.36 g/mol. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided detailed insights into its configuration.

Chemical Reactions Analysis

Reactions

Monocillin III undergoes various chemical reactions that can modify its structure or enhance its activity. These reactions may include esterification, reduction, and oxidation processes.

Technical Details

In vitro assays have demonstrated that monocillin III can interact with specific enzymes involved in fungal cell wall synthesis, leading to its antifungal effects. For instance, it has been shown to inhibit the enzyme involved in the biosynthesis of chitin, a critical component of fungal cell walls.

Mechanism of Action

Process

The mechanism of action of monocillin III primarily involves the inhibition of fungal growth through disruption of protein synthesis and cell wall integrity. By binding to specific targets within the fungal cells, it prevents normal cellular function, leading to cell death.

Data

Studies have indicated that monocillin III exhibits significant antifungal activity against various pathogenic fungi, including Candida species and Aspergillus species. The compound's effectiveness is measured through minimal inhibitory concentration assays, demonstrating its potency in inhibiting fungal growth.

Physical and Chemical Properties Analysis

Physical Properties

Monocillin III appears as a white to off-white solid at room temperature. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.

Chemical Properties

The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures. Its stability profile is crucial for formulation into pharmaceutical products.

Relevant Data or Analyses

Thermal analysis methods such as differential scanning calorimetry have been employed to study the thermal stability of monocillin III, providing insights into its behavior under varying conditions.

Applications

Scientific Uses

Monocillin III has garnered attention for its potential applications in medicine, particularly as an antifungal agent. Its unique mechanism of action makes it a candidate for developing new treatments against resistant fungal strains.

Additionally, research into monocillin analogs continues to explore their efficacy against various diseases beyond fungal infections, including potential anticancer properties due to their ability to inhibit specific cellular pathways.

Biosynthesis and Biogenetic Pathways

Polyketide Synthase (PKS)-Dependent Assembly Mechanisms

Monocillin III belongs to the resorcylic acid lactone (RAL) family, biosynthesized through iterative type I PKS pathways in fungi such as Colletotrichum graminicola and Pochonia chlamydosporia [9] [1]. These megasynthases assemble the core 14-membered macrolactone scaffold via sequential decarboxylative Claisen condensations, using malonyl-CoA and methylmalonyl-CoA as extender units. The carbon skeleton originates from a resorcyloyl starter unit extended through iterative ketide additions [6].

Table 1: Core PKS Domains in Monocillin III Biosynthesis

DomainFunctionCatalytic Role
Ketosynthase (KS)Chain elongationC-C bond formation via decarboxylation
Acyltransferase (AT)Extender unit selectionMalonyl-CoA/methylmalonyl-CoA recruitment
Acyl Carrier Protein (ACP)Substrate shuttlingThioester-bound intermediate stabilization
Ketoreductase (KR)β-carbonyl reductionHydroxyl group formation
Dehydratase (DH)Water eliminationDouble bond formation
Enoylreductase (ER)Double bond reductionAlkane formation (rare in RALs)

Role of Iterative Type I PKS in RAL Biosynthesis

The iterative type I PKS system synthesizes Monocillin III through programmed domain usage. Highly Reducing PKS (HRPKS), exemplified by Rdc5 in radicicol biosynthesis, generates the reduced poly-β-ketone precursor. This involves precise enoyl reductase (ER) timing to control reduction sites, yielding the resorcylic acid moiety before transfer to Non-Reducing PKS (NRPKS) for chain extension [1].

Collaborative Functions of HRPKS and NRPKS Systems

HRPKS (e.g., Rdc5) and NRPKS (e.g., Rdc1) act sequentially:

  • HRPKS constructs the pentaketide resorcyloyl starter unit with defined reduction states.
  • NRPKS elongates the starter unit with four malonyl-CoA equivalents to form the linear polyketide.The collaboration ensures correct cyclization to (R)-monocillin II, the direct precursor of Monocillin III [1]. In vitro reconstitution in Saccharomyces cerevisiae confirmed this partnership synthesizes the earliest RAL intermediate [1].

Substrate Specificity of Starter Unit: ACP Transacylase Domains

The acyltransferase (AT) domain of HRPKS exhibits strict selectivity for acetyl-CoA starter units. Structural studies reveal AT domains recognize the N-acetylcysteamine (SNAC) thioester mimic of the reduced pentaketide, enabling transacylation to NRPKS [1] [4]. This specificity ensures fidelity in resorcyloyl unit transfer, as demonstrated by precursor-directed biosynthesis using SNAC mimics [1].

Enzymatic Modularity in Macrolactonization

Thioesterase (TE) Domain Catalysis in Macrocycle FormationThe TE domain of NRPKS (e.g., Rdc1) catalyzes macrolactonization via nucleophilic attack by the C15 hydroxyl on the thioester-bound linear seco-acid. Site-directed mutagenesis and domain deletion abolished lactone formation, confirming TE’s essential role [1]. The reaction proceeds through an oxyanion hole transition state stabilized by conserved serine-histidine-aspartate catalytic triads [7].

Stereochemical Control of Terminal Hydroxyl Nucleophiles

The TE domain exhibits remarkable stereopermissivity: it accepts both (R)- and (S)-configured terminal hydroxyl nucleophiles, synthesizing enantiomeric monocillin II isomers [1]. This flexibility explains the natural occurrence of stereochemical variants in RALs like Monocillin III and pochonins [6].

Post-PKS Modifications

Glycosylation Patterns and Functional ImplicationsMonocillin III undergoes O-glycosylation at the C4′-OH position of its resorcinol ring, mediated by glycosyltransferases (GTs) using UDP-sugars as donors. Glycosylation alters:

  • Solubility: Enhanced hydrophilicity for cytoplasmic trafficking.
  • Bioactivity: Glycosides show reduced Hsp90 affinity but improved pharmacokinetics [3] [5].Lectin affinity studies reveal Man/GlcNAc glycopatterns, suggesting N-glycosylation potential in RAL-processing enzymes [8].

Table 2: Key Post-PKS Modifying Enzymes in Monocillin III Pathway

Enzyme ClassRepresentative EnzymeModificationBiological Impact
GlycosyltransferaseUnidentified GTO-GlcNAc at C4′Alters solubility & target affinity
HalogenaseRdc2 (in radicicol)C6 chlorinationEnhances anti-Hsp90 activity
EpoxidaseP450 monooxygenase7,8-epoxide formationIncreases cytotoxicity

Oxidative Tailoring (Epoxidation, Halogenation)

  • Epoxidation: Cytochrome P450 enzymes (e.g., in aigialomycin biosynthesis) generate 7,8-epoxides, increasing ring rigidity and biological activity [6].
  • Halogenation: Flavin-dependent halogenases like Rdc2 install chlorine at C6/C14 positions, yielding pochonins and radicicol derivatives. Rdc2 utilizes FADH₂ and O₂ to form hypochlorous acid (HOCl), enabling electrophilic aromatic substitution [1] [6].

Properties

Product Name

Monocillin III

IUPAC Name

(4R,6R,8R,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),11,16,18-tetraene-2,13-dione

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C18H20O6/c1-10-6-16-15(24-16)5-3-2-4-12(19)7-11-8-13(20)9-14(21)17(11)18(22)23-10/h2,4,8-10,15-16,20-21H,3,5-7H2,1H3/b4-2+/t10-,15-,16-/m1/s1

InChI Key

XFALPAMSDFFXGY-XLFSOCHTSA-N

Synonyms

monocillin III

Canonical SMILES

CC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)CC/C=C/C(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1

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